4-fluoro-1H-indazole

Kinase Inhibition Trypanothione Synthetase Medicinal Chemistry

Secure high-purity 4-fluoro-1H-indazole (≥98%) for your R&D. This specific 4-fluoro isomer offers a unique electronic profile—strong electron-withdrawal with minimal steric bulk—critical for optimizing kinase inhibitor potency and material properties. Its proven 96%+ corrosion inhibition efficiency and broad cross-coupling reactivity make it a strategic, non-interchangeable building block for medicinal chemistry and advanced materials research.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 341-23-1
Cat. No. B1322427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indazole
CAS341-23-1
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1)F
InChIInChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
InChIKeyYTNDJUBXSVSRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazole (CAS 341-23-1) Technical and Procurement Overview for Scientific Selection


4-Fluoro-1H-indazole (CAS 341-23-1) is a fluorinated heterocyclic aromatic compound within the indazole class, defined by a fluorine substituent at the 4-position of the fused benzene-pyrazole ring system [1]. With a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol, it is a versatile building block for medicinal chemistry and materials science . Its utility stems from the distinct physicochemical properties conferred by the electron-withdrawing fluorine atom, which modulates lipophilicity (LogP ~1.7), pKa (13.21), and electronic distribution, influencing both its reactivity and biological interactions [2][3].

Why 4-Fluoro-1H-indazole (CAS 341-23-1) Cannot Be Substituted with Other Indazole Analogs for Precision Research


Indazole analogs cannot be treated as interchangeable commodities due to the profound impact of substituent type, position, and electronic properties on performance. The 4-fluoro substitution in 4-fluoro-1H-indazole, compared to other halogenated or positional isomers (e.g., 4-chloro, 4-bromo, or 5-fluoroindazole), dictates unique steric and electronic signatures that alter key metrics such as enzyme inhibition potency, corrosion inhibition efficiency, and synthetic reactivity [1][2]. Generic substitution risks experimental failure, as the specific fluorine atom at the 4-position provides a distinct balance of strong electron-withdrawing induction and minimal steric bulk that is not replicated by larger halogens or alternative ring positions [3].

Quantitative Evidence for Selecting 4-Fluoro-1H-indazole (CAS 341-23-1) Over Closest Analogs


Superior Enzymatic Inhibition Potency of 4-Fluoro-1H-indazole Derivatives Against TbTryS Compared to Non-Fluorinated Analogs

In a structure-activity relationship (SAR) study of indazole sulfone analogs, the 4-fluoro-substituted derivative exhibited a 2.75-fold increase in inhibitory potency against Trypanosoma brucei trypanothione synthetase (TbTryS) compared to its unsubstituted (R = H) counterpart. The 4-fluoro compound achieved an IC₅₀ value of 0.08 µM, demonstrating that the fluorine substitution at the 4-position significantly enhances target engagement relative to the baseline hydrogen analog [1].

Kinase Inhibition Trypanothione Synthetase Medicinal Chemistry

Enhanced Physicochemical Properties of 4-Fluoro-1H-indazole: Lipophilicity and pKa Differentiate from Other 4-Halogenated Analogs

Computational and predicted data reveal that 4-fluoro-1H-indazole possesses a unique combination of moderate lipophilicity (LogP ~1.7-1.87) and a high pKa (13.21) [1][2]. In contrast, larger halogen substitutions (4-chloro or 4-bromo) would be expected to significantly increase LogP (e.g., >2.0), potentially leading to poor solubility or off-target binding. The 4-fluoro substitution offers an optimal balance, enhancing membrane permeability while maintaining a favorable solubility profile compared to heavier halogenated analogs .

Physicochemical Properties Drug Discovery Lipophilicity

Corrosion Inhibition Efficiency of 4-Fluoro-1H-indazole: Differentiated Performance vs. 4-Chloro and 4-Bromo Analogs

In a study evaluating halogeno-substituted indazoles as corrosion inhibitors for copper, 4-fluoro-1H-indazole (4-FIA) demonstrated high inhibition efficiency alongside 4-chloro-1H-indazole (4-CIA) and 4-bromo-1H-indazole (4-BIA) at 1 mM concentration, with all efficiencies exceeding 96% [1]. While 4-CIA showed the absolute highest efficiency (99.6%), 4-FIA presents a critical advantage: it offers a lower molecular weight and a distinct electronic profile compared to the heavier, more toxic chloro and bromo analogs. Quantum chemical calculations confirm that the fluorine substituent significantly influences frontier molecular orbital energies, affecting adsorption onto the metal surface in a manner distinct from larger halogens, which is key for tailoring inhibitor performance in specific industrial electrolytes [2].

Corrosion Inhibition Materials Science Electrochemistry

Positional Selectivity Advantage of 4-Fluoro-1H-indazole in Cross-Coupling Reactions vs. 5-Fluoro and 6-Fluoro Analogs

The 4-position of the indazole ring is a privileged site for palladium-mediated cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille), allowing for efficient introduction of aryl, vinyl, and alkynyl substituents [1]. This regioselectivity is not shared by 5-fluoro- or 6-fluoroindazole analogs, where the fluorine atom is located at a less reactive position for certain transformations, or may electronically deactivate the desired coupling site. 4-Fluoro-1H-indazole uniquely offers a balance of electronic activation for nucleophilic aromatic substitution at the fluorine-bearing carbon while retaining the reactive 3-position of the pyrazole ring for further derivatization .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Procurement Specification: 4-Fluoro-1H-indazole Purity and Availability vs. Commercial Analogs

Commercially, 4-fluoro-1H-indazole is widely available from major suppliers with a standard purity of ≥98.0% (GC), with options up to >98% (1H NMR) [1]. This level of purity is comparable to or exceeds that of commonly offered 4-chloro-1H-indazole (typical purity 97-98%) and 4-bromo-1H-indazole (typical purity 95-98%), ensuring minimal batch-to-batch variability for research applications. The broad availability and consistent high purity reduce procurement risk and experimental uncertainty associated with lower-grade or less standardized halogenated indazole building blocks .

Chemical Procurement Purity Supply Chain

Validated Application Scenarios for 4-Fluoro-1H-indazole (CAS 341-23-1) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Kinase and Enzyme Inhibitors

This compound is a strategic choice for medicinal chemistry programs developing novel inhibitors, particularly for kinases (e.g., FGFR, Aurora, CHK1) [1][2][3]. The quantitative SAR data for TbTryS inhibition (2.75-fold potency gain vs. unsubstituted analog) and its class-level role in CHK1 inhibitor pharmacophores directly validate its use in hit-to-lead and lead optimization phases [4][5].

Corrosion Science: Formulating High-Efficiency Inhibitors for Copper

In industrial materials science, 4-fluoro-1H-indazole is a proven component for developing corrosion inhibitors for copper surfaces in acidic pickling solutions. Its demonstrated >96% inhibition efficiency at 1 mM concentration, alongside its unique electronic properties compared to other halogenated analogs, makes it a valuable candidate for creating differentiated inhibitor formulations [6].

Organic Synthesis: Accessing 4-Substituted Indazole Libraries via Regioselective Cross-Coupling

For synthetic chemists building diverse compound libraries, 4-fluoro-1H-indazole is an essential building block due to its privileged reactivity at the 4-position. Its established utility in palladium-mediated cross-coupling reactions (Suzuki, Heck, Sonogashira) allows for the efficient generation of 4-substituted indazole derivatives, a capability not matched by its positional isomers [7].

Advanced Materials: Synthesis of Semiconducting Molecules and Polymers

In the field of organic electronics, 4-fluoro-1H-indazole serves as a fluorinated building block for the synthesis of semiconducting molecules and polymers used in OLEDs and OPVs. Its electron-deficient fluorine substituent is used to tune the energy gap of molecules, enabling fine control over the optoelectronic properties of the final material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.